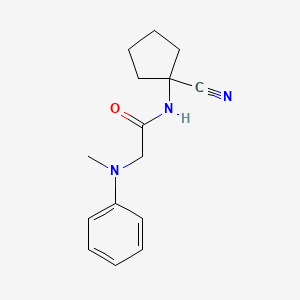

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide

Description

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide is a synthetic acetamide derivative characterized by a cyclopentyl cyan group and a methyl(phenyl)amino side chain. Its synthesis involves multi-step processes, starting with the preparation of N-(1-cyanocyclopentyl)acetamide (1) via established methods . Subsequent reduction of the nitrile group using Raney nickel yields N-[(1-aminomethyl)cyclopentyl]acetamide (2), which is further reacted with phenyl isothiocyanate to form intermediates like N-[(1-((3-phenylthioureido)methyl)cyclopentyl]acetamide (3) .

Properties

Molecular Formula |

C15H19N3O |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-(1-cyanocyclopentyl)-2-(N-methylanilino)acetamide |

InChI |

InChI=1S/C15H19N3O/c1-18(13-7-3-2-4-8-13)11-14(19)17-15(12-16)9-5-6-10-15/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,19) |

InChI Key |

HKLKZYMSWWYFTO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)NC1(CCCC1)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide typically involves the reaction of 1-cyanocyclopentylamine with 2-(methyl(phenyl)amino)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then stirred at a specific temperature, often around room temperature or slightly elevated, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopentyl or methyl(phenyl)amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides or amines.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include a cyanocyclopentyl core, a methyl(phenyl)amino group, and an acetamide backbone. Below is a comparison with analogous compounds:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₆H₂₁N₃O.

Structural Flexibility and Conformational Analysis

- Cyanocyclopentyl Core: The cyclopentyl ring provides moderate rigidity, balancing conformational flexibility and binding specificity. This contrasts with the fully rigid naphthalen-2-ylsulfonyl group in 6e .

- Amide Group Planarity : In related N-substituted 2-arylacetamides (e.g., dichlorophenyl derivatives), the amide group’s planarity and hydrogen-bonding propensity (N—H⋯O) influence dimer formation and crystal packing .

Biological Activity

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyanocyclopentyl moiety linked to a methyl(phenyl)amino group through an acetamide functional group. The synthesis typically involves multiple steps, starting from cyclopentanone and incorporating cyanide sources under basic conditions to form the cyanocyclopentyl intermediate. Subsequent nucleophilic substitution reactions introduce the phenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as inflammation and microbial adherence .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the adherence of Porphyromonas gingivalis, a key pathogen in periodontal disease, thereby reducing its virulence in vitro .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can attenuate lipopolysaccharide-induced NF-κB activation, a critical pathway in inflammatory responses . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance anti-inflammatory potency .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with minimal toxicity observed in cell viability assays. Compounds tested showed no significant cytotoxic effects on human cell lines at concentrations below 20 μM, indicating a promising safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.